molecular formula C11H10ClF3N4S B2757675 5-(1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)ethyl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 339010-63-8

5-(1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)ethyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2757675
CAS No.: 339010-63-8
M. Wt: 322.73
InChI Key: IVJHUNBSVMNNOX-UHFFFAOYSA-N
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Description

5-(1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)ethyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a complex organic compound with potential applications in various scientific fields. Its unique molecular structure contributes to its diverse chemical behaviors and interactions, making it a subject of interest in advanced research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)ethyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. It often starts with the formation of the pyridine derivative through halogenation and the introduction of the trifluoromethyl group. Subsequent steps may involve coupling reactions to attach the triazole and thiol groups under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely be scaled up using continuous flow chemistry to optimize yield and efficiency. Advanced catalytic processes and precise reaction monitoring are essential to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or molecular oxygen.

  • Reduction: : Reduction reactions, using agents like sodium borohydride, can modify specific functional groups within the molecule.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur, allowing for the introduction or replacement of functional groups.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, molecular oxygen.

  • Reducing agents: : Sodium borohydride.

  • Substitution reagents: : Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products vary based on the reaction type. For instance, oxidation might yield sulfoxides or sulfones, while reduction might lead to alcohols or amines.

Scientific Research Applications

Chemistry

  • Studying reaction mechanisms and developing new synthetic methodologies.

Biology

  • Investigating its interaction with biological molecules and potential therapeutic properties.

Medicine

  • Exploring its role as a potential pharmaceutical agent due to its unique chemical properties.

Industry

  • Utilizing it in material science for developing new materials with desired chemical and physical properties.

Mechanism of Action

This compound interacts with biological molecules primarily through its functional groups, which can form hydrogen bonds, van der Waals forces, and ionic interactions. It may target specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Compared to other compounds with similar structures, such as 5-(1-(3-Chloro-2-pyridinyl)ethyl)-4H-1,2,4-triazole-3-thiol, the presence of the trifluoromethyl group in 5-(1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)ethyl)-4-methyl-4H-1,2,4-triazole-3-thiol enhances its lipophilicity and metabolic stability, making it more potent and effective in certain applications.

Similar Compounds

  • 5-(1-(3-Chloro-2-pyridinyl)ethyl)-4H-1,2,4-triazole-3-thiol

  • 5-(1-(3-Trifluoromethyl-2-pyridinyl)ethyl)-4H-1,2,4-triazole-3-thiol

  • 4-Methyl-5-(1-(3-Chloro-2-pyridinyl)ethyl)-4H-1,2,4-triazole-3-thiol

There you have it—a deep dive into this compound. Any thoughts?

Properties

IUPAC Name

3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-4-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3N4S/c1-5(9-17-18-10(20)19(9)2)8-7(12)3-6(4-16-8)11(13,14)15/h3-5H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJHUNBSVMNNOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C2=NNC(=S)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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